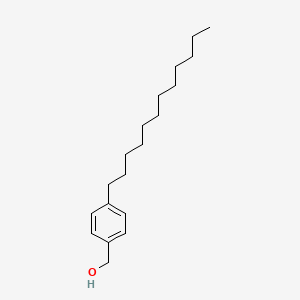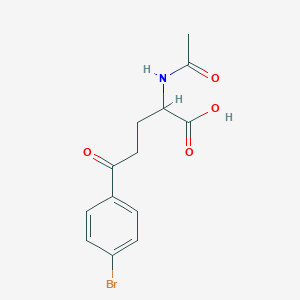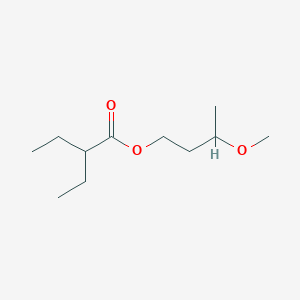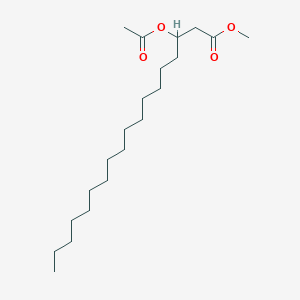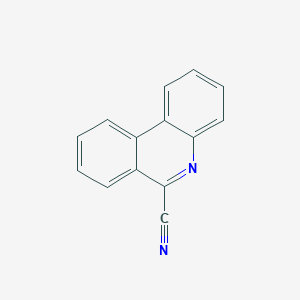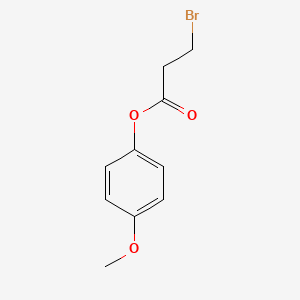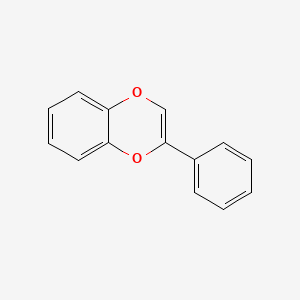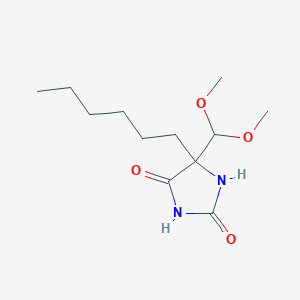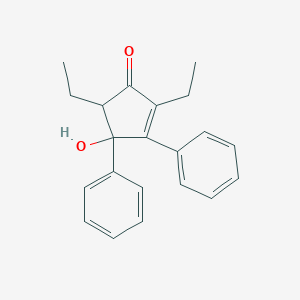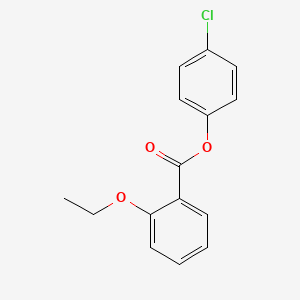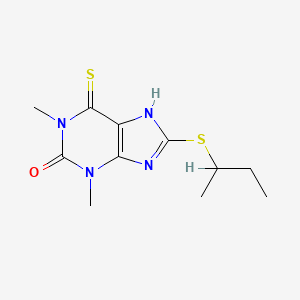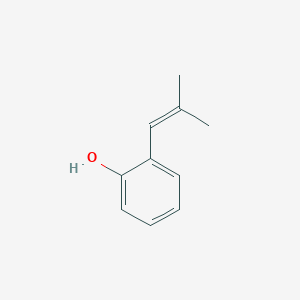
2-(2-Methyl-1-propenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-1-propenyl)phenol is an organic compound belonging to the phenol family It is characterized by a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a 2-methyl-1-propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1-propenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a suitable nucleophile under specific conditions . Another method includes the preparation of 2-methyl-1-phenyl-1-propanol, which involves the reaction of magnesium chips and additives in an organic solvent, followed by the addition of chlorobenzene and isobutylaldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts, high-pressure reactors, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyl-1-propenyl)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenolic ring undergoes substitution with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
2-(2-Methyl-1-propenyl)phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of resins, adhesives, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-1-propenyl)phenol involves its interaction with molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing various biochemical processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The simplest member of the phenol family, lacking the 2-methyl-1-propenyl group.
2-Methylphenol (o-Cresol): Similar structure but with a methyl group instead of the 2-methyl-1-propenyl group.
2-Methoxy-4-(1-propenyl)phenol: Contains a methoxy group and a propenyl group, similar in structure but with different substituents.
Uniqueness
2-(2-Methyl-1-propenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other phenolic compounds may not be suitable.
Propriétés
Numéro CAS |
6395-29-5 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
2-(2-methylprop-1-enyl)phenol |
InChI |
InChI=1S/C10H12O/c1-8(2)7-9-5-3-4-6-10(9)11/h3-7,11H,1-2H3 |
Clé InChI |
UOIVYIZWVCBZNX-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=CC=C1O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


